Cas no 28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate)
28251-53-8 structure
Product Name:a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
Numero CAS:28251-53-8
MF:C13H20O8
MW:304.293105125427
CID:279680
PubChem ID:242522
Update Time:2025-04-19
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
- (4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
- Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-L-mannopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-triphenylmethyl-??-D-glucopyranose
- methyl 2,3,4-tri-O-acetyl-6-O-triphenyl-methyl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucoside
- Methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranosid)
- methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranoside)
- Methyl-2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranosid
- NSC51249
- 28251-53-8
- NSC-403469
- SY333357
- RTVWBDNQHISFHI-UHFFFAOYSA-N
- DTXSID90950969
- SCHEMBL21575613
- 1-Methyl .alpha.-l-rhamnoside triacetate
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside #
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
- NSC-51249
- NSC403469
- 6340-57-4
-
- Inchi: 1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
- Chiave InChI: RTVWBDNQHISFHI-UHFFFAOYSA-N
- Sorrisi: O1C(C(C(C(C1C)OC(C)=O)OC(C)=O)OC(C)=O)OC
Proprietà calcolate
- Massa esatta: 304.1158
- Massa monoisotopica: 304.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 97.4A^2
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 341.4°Cat760mmHg
- Punto di infiammabilità: 146.2°C
- Indice di rifrazione: 1.466
- PSA: 97.36
- LogP: 0.17270
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate) Prodotti correlati
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 126-14-7(Sucrose octaacetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti